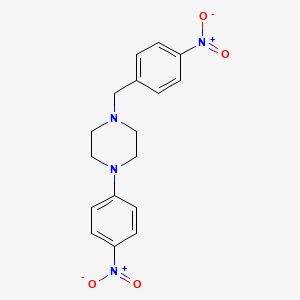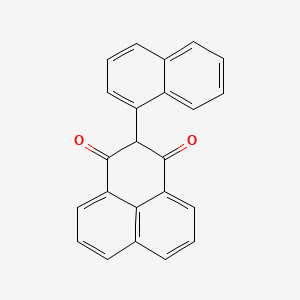
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione, commonly known as NPQ, is a fluorescent probe that has been widely used in scientific research. It is a member of the naphthalimide family of compounds and is characterized by its unique photophysical properties. NPQ has been used in a variety of applications, ranging from biological imaging to chemical sensing.
科学的研究の応用
NPQ has been used in a variety of scientific research applications, including biological imaging, chemical sensing, and environmental monitoring. In biological imaging, NPQ has been used as a fluorescent probe to visualize cellular structures and processes. It has also been used to monitor changes in intracellular pH and calcium levels. In chemical sensing, NPQ has been used to detect metal ions and other small molecules. In environmental monitoring, NPQ has been used to detect pollutants and other contaminants in water and soil samples.
作用機序
The mechanism of action of NPQ is based on its ability to undergo a photo-induced intramolecular charge transfer (ICT) process. When excited by light, the electron density of the molecule is redistributed, resulting in a change in its photophysical properties. This process can be used to detect changes in the local environment, such as changes in pH or the presence of metal ions.
Biochemical and Physiological Effects
NPQ has been shown to have low toxicity and does not have any known biochemical or physiological effects. It is considered to be a safe and non-invasive tool for scientific research.
実験室実験の利点と制限
One of the main advantages of NPQ is its versatility. It can be used in a variety of scientific research applications, ranging from biological imaging to chemical sensing. It is also relatively easy to synthesize and has low toxicity. However, there are also some limitations to its use. For example, NPQ is sensitive to changes in temperature and pH, which can affect its photophysical properties. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are many potential future directions for the use of NPQ in scientific research. One area of interest is the development of new fluorescent probes based on the naphthalimide scaffold. These probes could be designed to have improved photophysical properties, such as increased brightness or sensitivity to specific environmental changes. Another area of interest is the development of new applications for NPQ, such as in the detection of specific biomolecules or in the study of cellular signaling pathways. Finally, there is also potential for the use of NPQ in clinical applications, such as in the detection of cancer cells or in the monitoring of drug delivery.
合成法
NPQ can be synthesized through a multi-step process involving the condensation of 1-naphthylamine with phthalic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography. The final product is a yellow powder that is soluble in a variety of organic solvents.
特性
IUPAC Name |
2-naphthalen-1-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O2/c24-22-18-12-4-8-15-9-5-13-19(20(15)18)23(25)21(22)17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZZACZUJGWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
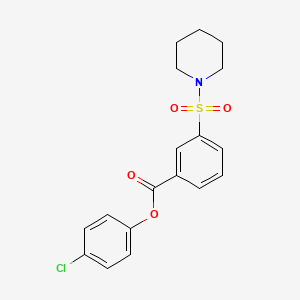
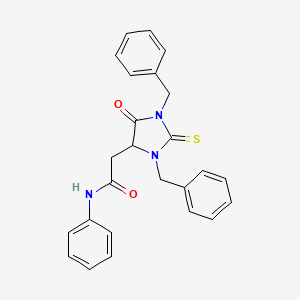
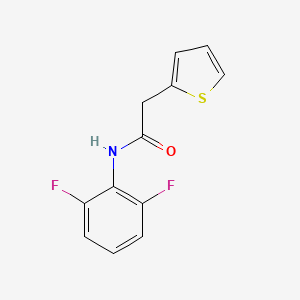
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
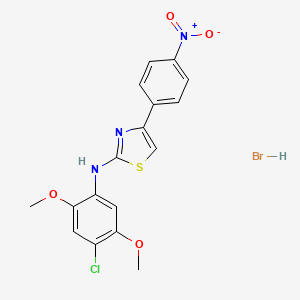
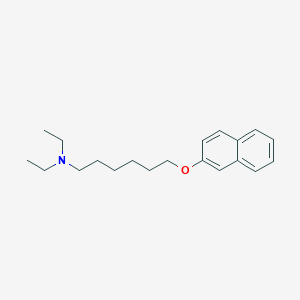
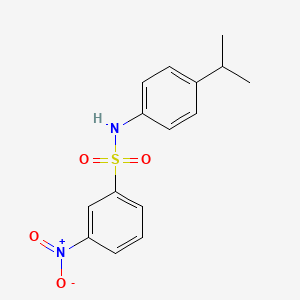
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
